4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15BrClN3OS and its molecular weight is 436.75. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including structures related to the query compound, have shown significant antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole and related compounds have undergone preclinical testing, demonstrating their potential as antitumor drugs. This highlights the interest in synthesizing compounds with different biological properties for cancer treatment (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Thiophene Analogues and Evaluation for Carcinogenicity
Thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. This research provides insights into the structural relationships affecting carcinogenicity and the importance of evaluating novel compounds for such activities (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Practical Synthesis of Key Intermediates
Research on the synthesis of key intermediates like 2-fluoro-4-bromobiphenyl, which is crucial for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing practical and cost-effective synthetic methods. This area of research contributes to the broader application of related compounds in pharmaceutical manufacturing (Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M., 2009).
Anti-inflammatory Activity of Tetrahydropyrimidine Derivatives
Substituted tetrahydropyrimidine derivatives, closely related to the compound , have shown promising in-vitro anti-inflammatory activity. This research suggests the potential of these compounds to serve as leads for the development of new anti-inflammatory drugs, emphasizing the significance of structural modification in enhancing biological activity (Gondkar, A. S., Deshmukh, V., & Chaudhari, S., 2013).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds like phenylpiracetam and its derivatives significantly influences their biological properties, including memory facilitation and cognitive function improvement. Research in this area demonstrates the critical role of stereochemistry in the pharmacological profile of neuroactive substances, guiding the purification and synthesis of the most effective enantiomers (Veinberg, G., Vavers, E., Orlova, N., Kuznecovs, J., Domracheva, I., Vorona, M., Zvejniece, L., & Dambrova, M., 2015).
Properties
IUPAC Name |
4-(2-bromophenyl)-N-(2-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-9-5-4-8-13(14)20)16(23-18(25)21-10)11-6-2-3-7-12(11)19/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZSUVXENFOWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2Br)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.